molecular formula C10H17N3O B13349075 (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No.: B13349075
M. Wt: 195.26 g/mol
InChI Key: QZIMHMBPUTWRKC-UHFFFAOYSA-N
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Description

(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrazole ring, and an isopropyl group attached to the nitrogen atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine stands out due to its unique structural features and potential biological activities. Its combination of a pyrano ring fused to a pyrazole ring, along with the isopropyl group, contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine

InChI

InChI=1S/C10H17N3O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6,11H2,1-2H3

InChI Key

QZIMHMBPUTWRKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)CN

Origin of Product

United States

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